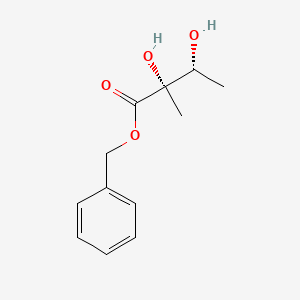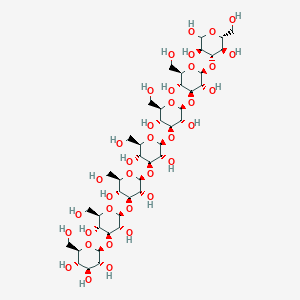
(E,E)-Farnesol 11,11,11,12,12,12-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E,E)-Farnesol 11,11,11,12,12,12-d6 is a synthetic analog of the naturally occurring sesquiterpene alcohol, Farnesol. It is a common component of many essential oils and is found in many plants, including rose, citronella, and lemongrass. It is used in a variety of applications, ranging from cosmetics to pharmaceuticals.
Scientific Research Applications
1. Biotechnological Production
(E,E)-Farnesol is synthesized from farnesyl diphosphate (FPP) by farnesol synthase in plants. It has been observed that certain phosphatases, such as PgpB and YbjG in Escherichia coli, can hydrolyze FPP into farnesol. This discovery has led to the development of novel pathways for mass production of farnesol in E. coli, providing a biotechnological approach to synthesizing this compound (Wang, Park, Choi, & Kim, 2016).
2. Environmental and Pest Control Applications
(E,E)-Farnesol and its esters have been identified in the anal scent glands of nutria, a rodent pest. The characterization of these compounds, particularly through gas chromatography-mass spectrometry and infrared spectrometry, has implications for understanding animal communication and possibly developing pest control strategies (Lee et al., 2007).
3. Biofilm Formation and Quorum Sensing
Research has shown that (E,E)-farnesol plays a role in the biofilm formation of various Candida species, indicating its significance in microbial ecology and pathogenesis. This finding is particularly relevant for understanding the development and treatment of infections caused by Candida (Weber et al., 2008).
4. Potential in Cancer Research
The isoprenoid alcohol farnesol has been identified as an effective inducer of apoptosis in various carcinoma cell types. It inhibits tumorigenesis in animal models, suggesting its potential as an anti-tumor agent. The compound's role in regulating key biochemical and cellular processes is a significant focus in cancer research (Joo & Jetten, 2010).
5. Advanced Biofuel Research
Farnesol has been explored as a precursor for advanced biofuel production. Using metabolic engineering in Escherichia coli, pathways have been developed to biosynthesize farnesyl acetate, a potential biofuel, from farnesol. This area of research highlights the versatility of farnesol in renewable energy applications (Guo et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E,E)-Farnesol 11,11,11,12,12,12-d6 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon bonds, and the deprotection of functional groups.", "Starting Materials": [ "Geranyl diphosphate", "Deuterium oxide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Geranyl diphosphate is reacted with deuterium oxide in the presence of sodium borohydride to form (E,E)-Farnesol 11,11,11,12,12,12-d6", "The product is then treated with sodium hydroxide to remove the phosphate group", "The resulting alcohol is then protected with acetic anhydride and pyridine to form the corresponding acetate", "The acetate is then reduced with sodium borohydride in methanol to form the corresponding alcohol", "The alcohol is then deprotected with methanesulfonic acid and triethylamine to form (E,E)-Farnesol 11,11,11,12,12,12-d6", "The product is purified by extraction with water and drying with sodium chloride" ] } | |
CAS RN |
166447-71-8 |
Molecular Formula |
C₁₅H₂₀D₆O |
Molecular Weight |
228.4 |
synonyms |
(2E,6E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol; (E,E)-3,7-Dimethyl-11-(methyl-d3)-2,6,10-dodecatrien-12,12,12-d3-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(8|A,9|A,10|A,11|A)-10-Bromo-8,9,10,11-tetrahydrobenz[a]anthracene-8,9,11-triol](/img/structure/B1144744.png)